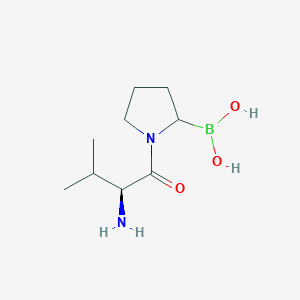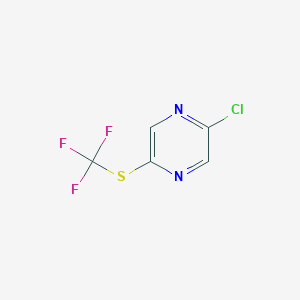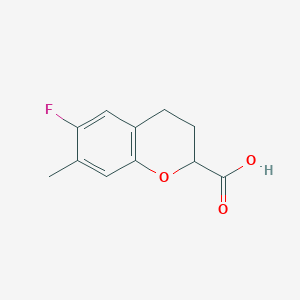
3-((2-Methylnaphthalen-1-yl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylnaphthalen-1-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their unique reactivity and stability, making them valuable building blocks in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine typically involves the reaction of 2-methylnaphthalene with azetidine under specific conditions. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it requires careful control of reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Methylnaphthalen-1-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized azetidines .
Aplicaciones Científicas De Investigación
3-((2-Methylnaphthalen-1-yl)oxy)azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine involves its interaction with specific molecular targets and pathways. For example, in the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and improve energy metabolism in the brain . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-((2-Methylnaphthalen-1-yl)oxy)azetidine include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine
- 3-(2-Methoxy-naphthalen-1-yl)azetidine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylnaphthalene moiety imparts unique properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
786625-51-2 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(2-methylnaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
Clave InChI |
ZHMPFMAFJUPVAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)OC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)






![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)


![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
